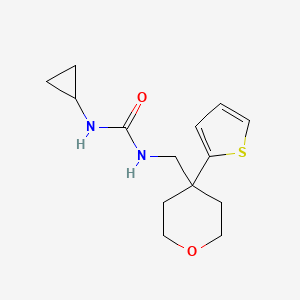

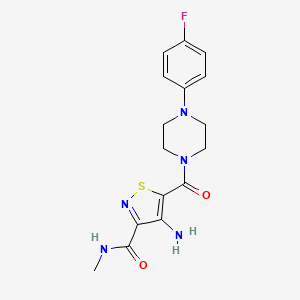

![molecular formula C18H17N3O4 B2442868 1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 874594-37-3](/img/structure/B2442868.png)

1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione” is a derivative of the pyrido[2,3-d]pyrimidine class. Pyrido[2,3-d]pyrimidines have shown diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in several studies. For instance, one study reported the cyclization of 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione or 6-(ethylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with substituted diethyl malonate to produce pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a pyridopyrimidine moiety. Depending on where the nitrogen atom is located in pyridine, four possible skeletons can be found for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are diverse and depend on the specific derivative and reaction conditions. For example, the construction of another pyrimidine ring on the pyridine nucleus of a compound was achieved either by reaction with phenyl iso(thio)cyanate or with formic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can vary widely. For instance, one study reported a broad range in fasted state simulated intestinal fluid solubility values, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as novel CDK2 inhibitors. Notably, they exhibited significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 showed the best cytotoxic activities across all three cell lines .

Antitumor Effects and DHFR Inhibition

The compound’s antitumor effects extend beyond CDK2 inhibition. For instance, it demonstrated good antitumor effects on carcinosarcoma in rats. Additionally, it inhibited dihydrofolate reductase (DHFR), a crucial enzyme involved in DNA synthesis and repair .

Antileishmanial and Antimalarial Properties

Compound 13, a derivative of our compound of interest, exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .

Pyrimidobenzimidazole Scaffold Creation

The compound’s synthesis involves intriguing chemistry. Heating it under reflux in pyridine leads to the formation of pyrimidobenzimidazole, which contains the pyridazine fragment relevant in medicinal chemistry. This scaffold has connections to drugs like hydralazine and dihydralazine .

In Vitro Anticancer Activity

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives (101a–b) demonstrated decent anticancer activity against MCF-7 cells. While not as potent as the standard positive control DOX, these derivatives hold promise for further exploration .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, which displayed dual activity against cancer cell lines and CDK2, warrants further investigation. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Its enzymatic inhibitory activity against CDK2/cyclin A2 was also noteworthy .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is often related to their ability to inhibit various enzymes involved in biological processes. For instance, some derivatives have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .

Safety and Hazards

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidine derivatives are promising. These compounds have shown a wide range of biological activities, making them potential candidates for the development of new therapies. Future research could focus on optimizing these compounds to enhance their therapeutic potential .

properties

IUPAC Name |

13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-3-21-15-14(16(22)20-18(21)24)12(10-6-4-9(2)5-7-10)13-11(19-15)8-25-17(13)23/h4-7,12,19H,3,8H2,1-2H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQMZJLRQTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)